2-(Thiazol-2-ylmethoxy)ethanamine
Overview
Description
Scientific Research Applications
Quantitative Structure-Activity Relationship (QSAR) in Antihistamine Research
A significant application of 2-(Thiazol-2-ylmethoxy)ethanamine derivatives is in the field of antihistamine research. Brzezińska et al. (2003, 2004) conducted quantitative structure-activity relationship (QSAR) analyses for thiazole derivatives, including 2-(Thiazol-2-ylmethoxy)ethanamine, in relation to their H1-antihistamine activity. The research used thin-layer chromatography and regression analysis to establish relationships between chromatographic data and biological activity, providing insights for predicting the pharmacological activity of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003); (Brzezińska & Kośka, 2004).
Synthesis and Pharmacological Evaluation
In the field of medicinal chemistry, derivatives of 2-(Thiazol-2-ylmethoxy)ethanamine have been synthesized and evaluated for various pharmacological activities. For instance, Ballart et al. (2000) synthesized benzoic acids derivatives and evaluated them as LTD4-antagonists, finding that thiazole derivatives showed considerable activity and improved pharmacokinetic profiles (Ballart et al., 2000).
Antioxidant and Antimitotic Agent Studies
The synthesis of Schiff base derivatives of 2-(Thiazol-2-ylmethoxy)ethanamine and their evaluation as antioxidant and antimitotic agents have been researched. Pund et al. (2022) developed a method for synthesizing these derivatives, demonstrating their potential in this field (Pund et al., 2022).
Cytotoxicity and Antimicrobial Activity
Research by Pejchal et al. (2016) focused on the synthesis of 2-(Thiazol-2-ylmethoxy)ethanamine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment. These compounds demonstrated significant inhibitory activity with low cytotoxicity, highlighting their therapeutic potential (Pejchal et al., 2016).
DNA Binding and Nuclease Activity
Kumar et al. (2012) synthesized Cu(II) complexes of 2-(Thiazol-2-ylmethoxy)ethanamine derivatives and evaluated their DNA binding and nuclease activity. The research provided insights into the minor structural changes of calf thymus DNA in the presence of these complexes, which could be relevant in the study of DNA interactions (Kumar et al., 2012).
properties
IUPAC Name |
2-(1,3-thiazol-2-ylmethoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c7-1-3-9-5-6-8-2-4-10-6/h2,4H,1,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUFIVLICJKYAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)COCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiazol-2-ylmethoxy)ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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